molecular formula C15H19N3O2 B1518785 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1118787-47-5

1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Número de catálogo: B1518785
Número CAS: 1118787-47-5
Peso molecular: 273.33 g/mol
Clave InChI: ICILRPWQMYTXTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with a molecular formula of C15H19N3O2 and a molecular weight of 273.33 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have identified 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a promising candidate for antiviral drug development. Specifically, it has shown potent antiviral activity against enteroviruses such as EV-D68, EV-A71, and CVB3.

Case Study: Antiviral Activity Against Enteroviruses

A detailed study published in the journal Nature reported that pyrazolopyridine analogs, including this compound, exhibited broad-spectrum antiviral activity against multiple strains of enteroviruses. The primary hit compound demonstrated an effective concentration (EC50) of 16.7 μM against EV-D68 and 8.1 μM against EV-A71 with high selectivity indices (SI) of 10.6 and 21.9 respectively .

CompoundVirusEC50 (μM)CC50 (μM)SI
1-tert-butyl-6-cyclopropyl-3-methylEV-D6816.7 ± 3.8177.7 ± 11.510.6
1-tert-butyl-6-cyclopropyl-3-methylEV-A718.1 ± 0.7177.7 ± 11.521.9
Other derivatives (e.g., compound 7d)CVB3EC50 = 0.2 ± 0.1CC50 = 63.1 ± 8.4SI = 315.5

The study emphasized that these compounds target the viral protein 2C, which is crucial for viral replication and assembly . This highlights the potential of pyrazolopyridine derivatives in developing non-polio enterovirus antivirals.

Medicinal Chemistry

In addition to its antiviral properties, the compound is being explored for its potential in other therapeutic areas:

  • Anticancer Research : Preliminary studies suggest that pyrazolopyridine derivatives may exhibit anticancer properties through modulation of specific signaling pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and specificity against targeted pathogens. Studies have shown that modifications to the alkyl groups on the pyrazolo[3,4-b]pyridine core can significantly impact antiviral potency and selectivity .

Mecanismo De Acción

The mechanism by which 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological system and the specific application.

Comparación Con Compuestos Similares

  • 6-(tert-Butyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b]1,4-oxazine-3-carboxylic acid

Uniqueness: 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclopropyl group and the tert-butyl group, which can influence its reactivity and biological activity.

Actividad Biológica

1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1118787-47-5) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core substituted with tert-butyl and cyclopropyl groups.

Antiviral Activity

Recent studies have demonstrated that pyrazolopyridine derivatives exhibit broad-spectrum antiviral properties. Specifically, compounds similar to this compound have shown significant activity against enteroviruses such as EV-D68 and EV-A71. These compounds target the viral protein 2C, which is crucial for viral replication and assembly.

Table 1: Antiviral Efficacy of Pyrazolopyridine Derivatives

CompoundTarget VirusEC50 (μM)Selectivity Index
Compound AEV-D6816.710.6
Compound BEV-A718.1>500

These findings suggest that the compound could be a promising candidate for the development of antiviral therapies against non-polio enteroviruses .

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its anticancer properties. Studies indicate that compounds with this structure can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For example, certain derivatives have shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory effects on cancer cell proliferation .

Table 2: CDK Inhibition by Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget CDKIC50 (µM)
Compound CCDK20.36
Compound DCDK91.8

In vitro studies have demonstrated that these compounds effectively inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells .

The biological activity of this compound is primarily attributed to its ability to modulate key enzymatic pathways involved in viral replication and cancer cell growth. Mechanistic studies reveal that:

  • Inhibition of Viral Proteins : The compound binds to viral proteins essential for replication.
  • CDK Inhibition : By inhibiting CDKs, the compound disrupts the normal cell cycle progression in cancer cells.

Case Studies

One notable study involved the synthesis and evaluation of various pyrazolopyridine derivatives for their antiviral properties against enteroviruses. The lead compound exhibited potent antiviral activity with a favorable safety profile in cellular assays . Another study focused on the anticancer potential of pyrazolo[3,4-b]pyridines, demonstrating significant tumor growth inhibition in xenograft models .

Propiedades

IUPAC Name

1-tert-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-8-12-10(14(19)20)7-11(9-5-6-9)16-13(12)18(17-8)15(2,3)4/h7,9H,5-6H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICILRPWQMYTXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in the same manner as described for intermediate 46 using ethyl 6-cyclopropyl-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (240 mg, 0.796 mmol), sodium hydroxide (4 mL, 4.00 mmol), and ethanol (30 mL), wherein the stir time was 1 h. The final product was collected as 0.210 g (96%). LCMS E-S (M+H)=274.4. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.05 (m, 4H) 1.70 (s, 9H) 2.33 (m, 1H) 2.51 (s, 3H) 7.46 (s, 1H) 13.70 (br. s., 1H).
[Compound]
Name
intermediate 46
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 6-cyclopropyl-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl 6-cyclopropyl-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (278 mg, 0.922 mmol) in ethanol (30 mL) was added sodium hydroxide (3.69 mL, 3.69 mmol) and the contents heated at reflux for 2 hours. The solvent was removed in vacuo, the residue dissolved in 20 mL of water, and acidifed by addition of acetic acid. The contents were extracted with EtOAc (4×30 ml). The combined organic extracts were washed with water, brine, dried over MgSO4, filtered, and concentrated in vacuo. The product was collected as 233 mg. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.97-1.12 (m, 4 H), 1.69 (s, 9 H), 2.22-2.41 (m, 3 H), 2.52 (s, 3 H), 7.45 (s, 3 H). LCMS(ES) [M+H]+ 274.2
Name
ethyl 6-cyclopropyl-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
3.69 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.